molecular formula C11H15N5O2 B12565404 Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]- CAS No. 184868-57-3

Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]-

Cat. No.: B12565404
CAS No.: 184868-57-3
M. Wt: 249.27 g/mol
InChI Key: KZKWKUHKIBFQTD-UHFFFAOYSA-N
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Description

Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]- is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and other scientific fields .

Preparation Methods

The synthesis of Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]- typically involves the cyanoacetylation of amines. This process can be carried out using different methods, including:

Chemical Reactions Analysis

Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]- undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]- involves its ability to participate in condensation and substitution reactions due to the presence of active hydrogen on C-2. This allows it to form various biologically active heterocyclic compounds .

Comparison with Similar Compounds

Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]- is unique due to its specific structure and reactivity. Similar compounds include:

  • N-Methyl-N-(methylcarbamoyl)cyanoacetamide
  • 2,4-Dicyano-3-methylglutaramide
  • 1-Cyanoacetylpiperidine
  • N-Cyanoacetylmorpholine
  • N-Cyanoacetylpyrrolidine .

These compounds share similar cyanoacetamide structures but differ in their specific functional groups and reactivity, making Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]- unique in its applications and chemical behavior.

Properties

CAS No.

184868-57-3

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

2-cyano-N-[[4-(2-cyanoacetyl)piperazin-1-yl]methyl]acetamide

InChI

InChI=1S/C11H15N5O2/c12-3-1-10(17)14-9-15-5-7-16(8-6-15)11(18)2-4-13/h1-2,5-9H2,(H,14,17)

InChI Key

KZKWKUHKIBFQTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CNC(=O)CC#N)C(=O)CC#N

Origin of Product

United States

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